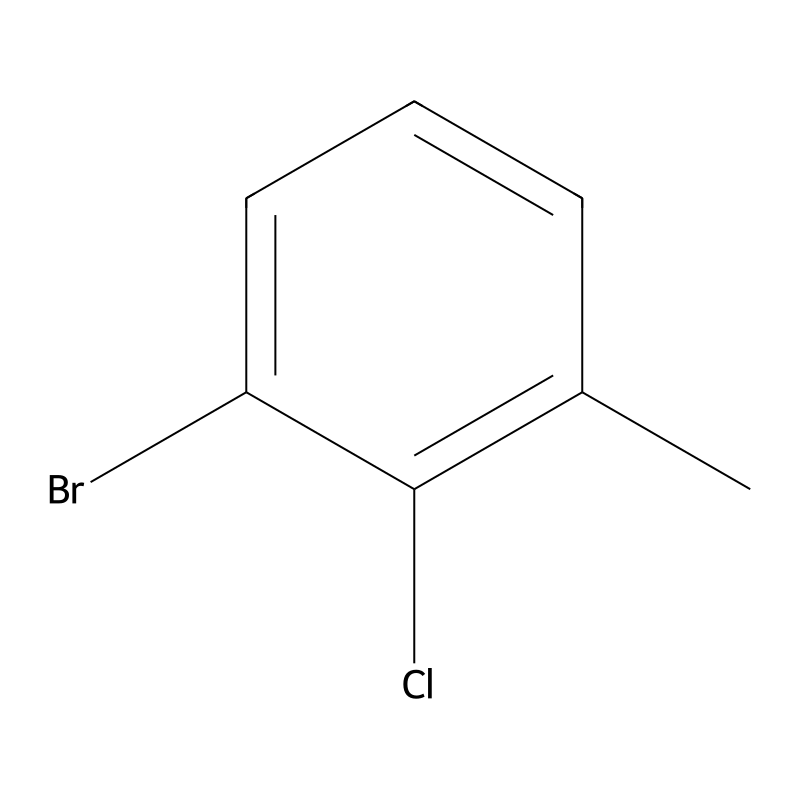

1-Bromo-2-chloro-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

1-Bromo-2-chloro-3-methylbenzene has the molecular formula C₇H₆BrCl and a molecular weight of approximately 205.48 g/mol. Its structure consists of a benzene ring with a methyl group and two halogen atoms (bromine and chlorine) attached at specific positions, which influences its reactivity and interactions in

As there's no current research on specific applications of 1-Bromo-2-chloro-3-methylbenzene, a mechanism of action cannot be established.

- Potential Hazards: Halogens like bromine and chlorine can be irritating to the skin, eyes, and respiratory system. The compound might be flammable and should be kept away from heat sources [].

- Safety Measures: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.

Organic synthesis

As an aromatic compound with two halogen substituents (bromine and chlorine), 1-Bromo-2-chloro-3-methylbenzene could be a potential intermediate or starting material in organic synthesis. Halogenated aromatics are frequently used as building blocks in the construction of more complex molecules due to their reactivity and the diverse range of functional groups that can be introduced through various substitution reactions .

Material science

Halogenated aromatic compounds can exhibit interesting properties relevant to material science applications. For example, they can be incorporated into polymers to modify their physical and chemical properties, such as thermal stability or conductivity . However, specific research on the use of 1-Bromo-2-chloro-3-methylbenzene in this field is currently lacking.

Medicinal chemistry

While there is no current evidence of 1-Bromo-2-chloro-3-methylbenzene being used in any specific drug development programs, it is theoretically possible that its unique chemical structure could hold potential for further exploration. However, further research and testing would be necessary to determine its potential bioactivity and suitability for pharmaceutical applications.

- Nucleophilic Substitution Reactions: The presence of bromine and chlorine makes this compound susceptible to nucleophilic attack, allowing for the substitution of these halogens with other nucleophiles.

- Electrophilic Aromatic Substitution: The methyl group activates the aromatic ring, making it more reactive towards electrophiles.

- Coupling Reactions: It can be used in coupling reactions to synthesize more complex aromatic compounds.

1-Bromo-2-chloro-3-methylbenzene can be synthesized through several methods:

- Halogenation of Toluene: Toluene can be treated with bromine and chlorine under controlled conditions (such as temperature and light exposure) to introduce the halogens at specific positions on the aromatic ring.

- Multi-step Synthesis: This may involve initial bromination followed by chlorination or vice versa, using reagents like acetic acid to facilitate the reactions .

Research into the interactions of 1-bromo-2-chloro-3-methylbenzene with biological systems or other chemicals is essential for understanding its safety profile and potential applications. Interaction studies often focus on its reactivity with nucleophiles or electrophiles, assessing its role in synthetic pathways or biological mechanisms .

Several compounds share structural similarities with 1-bromo-2-chloro-3-methylbenzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-chloro-3-methylbenzene | C₇H₆BrCl | Contains both bromine and chlorine; versatile in synthesis |

| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | Only one halogen at para position; less reactive than 1-bromo-2-chloro-3-methylbenzene |

| 2-Bromo-5-chlorotoluene | C₇H₆BrCl | Structural isomer; different reactivity due to position of substituents |

| 1-Chloro-2-bromobenzene | C₆H₄BrCl | Similar halogenation pattern but different properties due to chlorine's position |

The presence of both bromine and chlorine on the benzene ring at specific positions gives 1-bromo-2-chloro-3-methylbenzene unique reactivity compared to its analogs, making it particularly useful in synthetic organic chemistry.

The comprehensive spectroscopic characterization of 1-bromo-2-chloro-3-methylbenzene represents a fundamental aspect of structural identification and analytical chemistry for halogenated aromatic compounds. This detailed analysis encompasses nuclear magnetic resonance spectroscopy, mass spectrometry, vibrational spectroscopy, and collision cross section measurements, providing complete molecular characterization through diverse analytical techniques.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides essential structural information for 1-bromo-2-chloro-3-methylbenzene through both proton and carbon-13 nuclei observations. The asymmetric substitution pattern creates distinct magnetic environments that enable complete structural elucidation through chemical shift analysis and coupling pattern interpretation [1] [2].

1H NMR Profile

The proton nuclear magnetic resonance spectrum of 1-bromo-2-chloro-3-methylbenzene exhibits characteristic resonances reflecting the complex electronic environment created by the halogen substituents and methyl group. The aromatic region displays multiple signals corresponding to the three magnetically non-equivalent aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of both bromine and chlorine atoms [1] [3].

The aromatic proton signals appear in the typical aromatic region between 6.5 and 8.5 parts per million, with specific chemical shifts determined by the proximity and nature of the halogen substituents [4] [5] [6]. The proton ortho to the bromine atom demonstrates significant downfield shifting, typically appearing between 7.4 and 8.0 parts per million due to the strong deshielding effect of the bromine substituent [7] [6]. Similarly, the proton positioned ortho to the chlorine atom exhibits chemical shifts in the range of 7.2 to 7.8 parts per million, reflecting the moderate deshielding influence of chlorine [7] [6].

The aromatic proton located meta to both halogen substituents displays chemical shifts in the range of 7.0 to 7.5 parts per million, experiencing reduced deshielding effects due to its distance from the electron-withdrawing groups [4] [6]. The methyl group attached to the aromatic ring produces a characteristic singlet resonance between 2.2 and 2.7 parts per million, positioned in the typical range for aromatic methyl substituents [4] [8].

| Position | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic H (general) | 6.5-8.5 | [4] [5] [6] |

| Aromatic H ortho to Br | 7.4-8.0 | [7] [6] |

| Aromatic H ortho to Cl | 7.2-7.8 | [7] [6] |

| Aromatic H meta to halogen | 7.0-7.5 | [4] [6] |

| Methyl group on aromatic ring | 2.2-2.7 | [4] [8] |

The splitting patterns observed in the aromatic region reflect the complex coupling relationships between adjacent and non-adjacent aromatic protons. Each aromatic proton couples with its neighbors according to well-established coupling constant values, with ortho couplings typically ranging from 7 to 10 hertz, meta couplings from 2 to 3 hertz, and para couplings being negligible or unresolved [9] [10].

13C NMR Spectral Patterns

The carbon-13 nuclear magnetic resonance spectrum of 1-bromo-2-chloro-3-methylbenzene provides detailed information about the carbon framework and the electronic effects of halogen substitution on aromatic carbons. The spectrum exhibits distinct resonances for each carbon environment, with chemical shifts reflecting the varying degrees of deshielding caused by the halogen substituents [7].

The aromatic carbon atoms appear in the characteristic aromatic region between 110 and 160 parts per million, with specific chemical shifts determined by their substitution patterns and proximity to electron-withdrawing groups [5] [6]. The carbon atom bearing the bromine substituent typically resonates between 120 and 130 parts per million, while the carbon bearing chlorine appears between 130 and 140 parts per million [7]. These chemical shift differences reflect the varying electronegativities and electronic effects of the halogen substituents.

The carbon atom bearing the methyl group exhibits chemical shifts influenced by both the electron-donating effect of the methyl substituent and the electron-withdrawing effects of the nearby halogen atoms. The methyl carbon itself appears between 20 and 25 parts per million, consistent with aromatic methyl substituents [11]. The remaining aromatic carbons display chemical shifts that reflect their positions relative to the substituents, with those closer to electron-withdrawing groups appearing more downfield.

| Carbon Position | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic C (general) | 110-160 | [5] [6] |

| Aromatic C bearing Br | 120-130 | [7] |

| Aromatic C bearing Cl | 130-140 | [7] |

| Methyl C on aromatic ring | 20-25 | [11] |

The halogen effects on carbon-13 chemical shifts demonstrate the complex interplay between inductive and resonance effects in substituted benzenes. Research has shown that halogen substitution effects are primarily related to changes in the sigma-bonding framework rather than simple electron-donating or electron-withdrawing effects on pi orbitals [7]. The deshielding effects caused by halogen atoms on directly bonded carbon nuclei result from paramagnetic coupling between occupied pi orbitals and unoccupied antibonding orbitals [7].

Correlation Spectroscopy Applications

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural characterization capabilities for 1-bromo-2-chloro-3-methylbenzene through correlation spectroscopy methods. These advanced techniques enable the unambiguous assignment of proton and carbon resonances while confirming connectivity relationships within the molecular framework [12] [13].

Homonuclear correlation spectroscopy allows for the identification of proton-proton coupling relationships that may not be clearly resolved in one-dimensional spectra. The technique proves particularly valuable for aromatic systems where complex coupling patterns can obscure individual coupling constants and multiplicities [12]. For 1-bromo-2-chloro-3-methylbenzene, correlation spectroscopy confirms the substitution pattern by revealing which aromatic protons are coupled to each other.

Heteronuclear single quantum coherence spectroscopy provides direct correlations between carbon-13 and proton nuclei, enabling the unambiguous assignment of carbon resonances to their corresponding proton environments. This technique proves essential for confirming the substitution pattern and identifying which carbon atoms bear which substituents [13]. The correlation between the methyl protons and their attached carbon provides clear identification of the methyl-bearing aromatic carbon.

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton connectivity relationships, confirming the overall molecular framework and substitution pattern. These correlations extend beyond directly bonded nuclei to include two-bond and three-bond relationships, providing comprehensive structural confirmation [12] [13].

Mass Spectrometry

Mass spectrometry provides fundamental information about molecular weight, elemental composition, and fragmentation pathways for 1-bromo-2-chloro-3-methylbenzene. The technique offers unique insights into the structural characteristics and stability of halogenated aromatic compounds through ionization and fragmentation analysis [14] [15].

Fragmentation Patterns

The mass spectral fragmentation of 1-bromo-2-chloro-3-methylbenzene follows characteristic patterns observed for halogenated aromatic compounds, with fragmentation pathways dominated by halogen loss and aromatic stabilization processes. The principal fragmentation mechanisms involve the preferential loss of halogen atoms and the formation of stabilized aromatic cations [14] [16].

The molecular ion exhibits the characteristic isotope pattern expected for a compound containing both bromine and chlorine atoms. The bromine isotope pattern shows peaks separated by two mass units with approximately equal intensities, while the chlorine isotope pattern displays peaks separated by two mass units with a 3:1 intensity ratio [14] [16]. The combination of these isotope patterns in the molecular ion region provides definitive confirmation of the presence of both halogens.

Primary fragmentation pathways involve the loss of bromine atoms, producing fragment ions at mass-to-charge ratios corresponding to [M-79]+ and [M-81]+, reflecting the bromine isotope masses. Similarly, chlorine loss generates fragments at [M-35]+ and [M-37]+, corresponding to the chlorine isotope masses [14] [16]. The relative intensities of these fragmentation pathways depend on the specific bonding environments and the stability of the resulting fragment ions.

Secondary fragmentation processes include the loss of methyl radicals, producing [M-15]+ ions, and the formation of tropylium-like aromatic cations with mass-to-charge ratio 91, corresponding to [C7H7]+ [14] [15]. These secondary fragmentations reflect the tendency of aromatic systems to form stabilized cationic species through rearrangement processes.

| Fragment | Expected m/z | Relative Intensity | Reference |

|---|---|---|---|

| Molecular ion [M]+ | 205/207 (isotope pattern) | Low-moderate | [14] [16] |

| Loss of Br [M-79]+ | 126/128 | Moderate | [14] [16] |

| Loss of Cl [M-35]+ | 170/172 | Moderate | [14] [16] |

| Loss of CH3 [M-15]+ | 190/192 | Low | [15] |

| Tropylium-like ion [C7H7]+ | 91 | Variable | [14] |

Molecular Ion Identification

The molecular ion identification for 1-bromo-2-chloro-3-methylbenzene requires careful analysis of the isotope patterns characteristic of polyhalogenated compounds. The molecular ion appears at mass-to-charge ratio 205 for the most abundant isotopic combination, with additional peaks at 206, 207, and 208 reflecting the various isotopic combinations of bromine and chlorine [17] [15].

The molecular ion intensity typically appears low to moderate in electron ionization mass spectrometry, consistent with the behavior of halogenated aromatic compounds. The relatively weak molecular ion reflects the tendency of halogen-carbon bonds to undergo heterolytic cleavage under electron ionization conditions, leading to rapid fragmentation processes [14] [16].

Accurate mass measurements confirm the molecular formula C7H6BrCl with an exact mass of 203.934128 atomic mass units [17]. High-resolution mass spectrometry enables the unambiguous determination of the elemental composition, distinguishing the target compound from potential isobaric interferences that might occur in complex mixtures.

The molecular ion stability can be enhanced through the use of softer ionization techniques such as chemical ionization or electrospray ionization, which produce more abundant molecular ion species with reduced fragmentation. These techniques prove particularly valuable for quantitative analysis applications where molecular ion abundance is critical for accurate measurements [18] [19].

Advanced MS Techniques for Structural Confirmation

Advanced mass spectrometry techniques provide enhanced structural characterization capabilities for 1-bromo-2-chloro-3-methylbenzene through high-resolution measurements and tandem mass spectrometry approaches. These sophisticated methods enable detailed fragmentation pathway analysis and unambiguous structural confirmation [18] [19].

High-resolution mass spectrometry with sub-parts-per-million mass accuracy enables the precise determination of elemental composition and the identification of fragment ion formulas. The technique proves essential for distinguishing between potential structural isomers and confirming the specific substitution pattern of the target compound [17] [18].

Tandem mass spectrometry approaches utilize collision-induced dissociation to generate detailed fragmentation spectra under controlled conditions. These experiments enable the systematic study of fragmentation pathways and the identification of characteristic neutral losses that confirm specific structural features [14] [16]. For halogenated aromatics, tandem mass spectrometry can distinguish between different substitution patterns based on their distinct fragmentation behaviors.

Ion mobility mass spectrometry provides additional structural information through collision cross section measurements, which reflect the three-dimensional structure and shape of ionized molecules. The technique offers orthogonal separation capabilities that enhance identification confidence and enable the separation of structural isomers with identical masses [18] [19].

Gas chromatography-mass spectrometry coupling provides enhanced separation capabilities that enable the analysis of complex mixtures containing structural isomers. The chromatographic separation eliminates potential spectral interferences while providing additional retention time information that supports structural identification [15] [20].

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide comprehensive information about the molecular vibrations and functional group characteristics of 1-bromo-2-chloro-3-methylbenzene. Both infrared and Raman spectroscopy contribute complementary information about the vibrational modes, with different selection rules enabling the observation of distinct vibrational features [21] [22].

Infrared Absorption Bands

The infrared spectrum of 1-bromo-2-chloro-3-methylbenzene exhibits characteristic absorption bands that reflect the vibrational modes of the aromatic ring system and the attached substituents. The spectrum provides detailed information about functional group identification and molecular structure confirmation through the analysis of vibrational frequencies and intensities [22] [23].

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 wavenumbers, providing clear identification of aromatic character. These stretches appear at higher frequencies than aliphatic carbon-hydrogen stretches, which typically occur between 3000 and 2850 wavenumbers [22] [24]. The observation of absorption bands above 3000 wavenumbers serves as a diagnostic indicator for aromatic compounds.

The aromatic carbon-carbon stretching vibrations produce characteristic bands in two distinct regions: 1600 to 1585 wavenumbers and 1500 to 1400 wavenumbers. These absorptions correspond to the skeletal stretching modes of the benzene ring system and appear as strong bands in the infrared spectrum [22] [24]. The specific frequencies within these ranges depend on the nature and positions of the substituents attached to the aromatic ring.

The carbon-halogen stretching vibrations provide direct evidence for the presence of bromine and chlorine substituents. Carbon-bromine stretches typically appear between 700 and 500 wavenumbers, while carbon-chlorine stretches occur between 800 and 600 wavenumbers [23]. These absorptions appear as strong bands that confirm the presence of the halogen substituents and can provide information about their bonding environments.

The methyl group vibrations contribute several characteristic absorption bands to the infrared spectrum. The carbon-hydrogen stretching modes of the methyl group appear between 2970 and 2950 wavenumbers, while the methyl deformation modes occur between 1460 and 1380 wavenumbers [22]. These absorptions provide confirmation of the methyl substituent and its attachment to the aromatic ring.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium | [22] [23] |

| Aromatic C=C stretch | 1600-1585 | Strong | [22] [24] |

| Aromatic C=C stretch | 1500-1400 | Strong | [22] [24] |

| C-H out-of-plane bending | 900-650 | Strong | [22] [23] |

| C-Br stretch | 700-500 | Strong | [23] |

| C-Cl stretch | 800-600 | Strong | [23] |

| C-CH3 stretch | 2970-2950 | Strong | [22] |

| CH3 deformation | 1460-1380 | Medium | [22] |

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear between 900 and 650 wavenumbers and provide information about the substitution pattern of the benzene ring. The specific frequencies and patterns within this region reflect the number and positions of substituents, enabling the determination of substitution patterns through careful spectral analysis [22] [23].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information for 1-bromo-2-chloro-3-methylbenzene through the observation of polarizability changes during molecular vibrations. The technique proves particularly valuable for the characterization of aromatic ring vibrations and symmetric stretching modes that may be weak or absent in infrared spectroscopy [21] [25].

The aromatic ring breathing mode represents one of the most characteristic Raman-active vibrations for substituted benzenes, typically appearing around 1000 wavenumbers. This totally symmetric vibration involves the coordinated expansion and contraction of the entire ring system and provides a diagnostic marker for aromatic compounds [21] [25]. The specific frequency of this mode depends on the mass and electronic effects of the substituents.

The carbon-carbon stretching vibrations of the aromatic ring system appear prominently in Raman spectra, often with higher intensities than observed in infrared spectroscopy. These vibrations provide detailed information about the ring system integrity and the effects of substitution on the aromatic framework [21]. The symmetric nature of these vibrations makes them particularly Raman-active according to the selection rules governing vibrational spectroscopy.

The carbon-halogen stretching vibrations may exhibit different relative intensities in Raman spectroscopy compared to infrared spectroscopy, depending on the polarizability changes associated with these vibrations. The Raman intensities provide complementary information about the halogen-carbon bonding characteristics and can aid in the confirmation of substitution patterns [21] [25].

The methyl group vibrations contribute both symmetric and antisymmetric stretching modes to the Raman spectrum, with the symmetric stretching mode typically showing enhanced intensity due to its high polarizability. The methyl rocking and deformation modes also appear in the Raman spectrum, providing additional confirmation of the methyl substituent [21].

Experimental considerations for Raman spectroscopy of halogenated aromatic compounds include the potential for photodegradation under laser irradiation and the optimization of laser power to prevent sample damage while maintaining adequate signal intensity [26]. The choice of laser wavelength can significantly affect the quality of the Raman spectrum and may require optimization based on the specific electronic properties of the compound.

Collision Cross Section Data and Applications

Collision cross section measurements provide valuable three-dimensional structural information for 1-bromo-2-chloro-3-methylbenzene through ion mobility spectrometry techniques. These measurements reflect the effective collision area of ionized molecules with buffer gas atoms and correlate with molecular size, shape, and conformation [18] [19].

The predicted collision cross section values for various ionization adducts of 1-bromo-2-chloro-3-methylbenzene span a range of approximately 129 to 154 square angstroms, depending on the specific adduct formed and the ionization conditions employed [18] [19]. These values provide important analytical parameters for ion mobility mass spectrometry applications and enable the separation and identification of structural isomers with identical masses.

The protonated molecular ion [M+H]+ exhibits collision cross section values between 129.5 and 130.5 square angstroms, representing the most compact ionized form due to the minimal structural perturbation caused by protonation [18] [19]. This adduct typically provides the most reliable collision cross section measurements for comparative analysis and database searching applications.

Sodium and potassium adducts display larger collision cross section values, ranging from 131.4 to 143.8 square angstroms, reflecting the increased effective size caused by metal ion coordination [18] [19]. These adducts may exhibit different conformational preferences compared to protonated species, leading to distinct collision cross section signatures that can aid in structural characterization.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 204.94142 | 129.5-130.5 | [18] [19] |

| [M+Na]⁺ | 226.92336 | 136.7-143.8 | [18] [19] |

| [M+NH₄]⁺ | 221.96796 | 137.3-153.7 | [18] [19] |

| [M+K]⁺ | 242.89730 | 131.4-134.9 | [18] [19] |

| [M-H]⁻ | 202.92686 | 132.4-136.5 | [18] [19] |

| [M+Na-2H]⁻ | 224.90881 | 136.1-138.2 | [18] [19] |

| [M]⁺ | 203.93359 | 131.2-149.8 | [18] [19] |

| [M]⁻ | 203.93469 | 131.2-149.8 | [18] [19] |

The ammonium adduct [M+NH₄]⁺ demonstrates the largest range of collision cross section values, from 137.3 to 153.7 square angstroms, potentially reflecting multiple conformational states or binding modes accessible to this adduct [18] [19]. The broad range suggests that ammonium coordination may stabilize different molecular conformations with distinct three-dimensional structures.

Negative ion adducts, including the deprotonated molecule [M-H]⁻ and the sodium-coordinated deprotonated species [M+Na-2H]⁻, exhibit collision cross section values between 132.4 and 138.2 square angstroms [18] [19]. These values provide important information for negative ion mode analysis and can complement positive ion measurements for comprehensive structural characterization.

The radical cation and radical anion species, [M]⁺ and [M]⁻, show identical collision cross section values reflecting their similar structural characteristics in the gas phase [18] [19]. The wide range observed for these species, from 131.2 to 149.8 square angstroms, suggests potential conformational flexibility or the existence of multiple stable conformers accessible under different experimental conditions.

Collision cross section measurements find practical applications in several analytical scenarios, including the identification of unknown compounds through database searching, the separation of structural isomers in complex mixtures, and the validation of theoretical structural calculations [18] [19]. The technique provides orthogonal separation capabilities that complement traditional mass spectrometry and chromatographic methods.

The temperature dependence of collision cross section measurements can provide additional thermodynamic information about conformational equilibria and energy barriers between different molecular conformations [18]. Variable temperature studies enable the characterization of conformational dynamics and the identification of preferred structural arrangements under different conditions.

Computational approaches for predicting collision cross section values utilize molecular dynamics simulations and theoretical calculations to model the three-dimensional structure and mobility behavior of ionized molecules [18] [19]. These computational methods enable the prediction of collision cross section values for structural optimization and the validation of experimental measurements through theoretical comparison.

The integration of collision cross section measurements with other analytical techniques provides enhanced confidence in structural assignments and enables the comprehensive characterization of halogenated aromatic compounds [18] [19]. The orthogonal nature of ion mobility separations makes them particularly valuable for addressing analytical challenges that cannot be resolved through mass spectrometry or chromatography alone.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant